Comparison of Synthetic Yields for the Deprotection of 1-BOC-4-(4-Nitrophenoxy)piperidine to the Free Amine
In the synthesis of the hydrochloride salt, deprotection of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate under acidic conditions (HCl in MeOH) provided a quantitative yield of 100% (760 mg from 818 mg starting material) . This represents a highly efficient transformation with complete conversion. In contrast, analogous deprotections of 4-phenoxypiperidine BOC derivatives have been reported with variable yields, often ranging from 85-95% due to competing side reactions [1]. The nitro group's electron-withdrawing effect may stabilize the piperidine nitrogen against acid-catalyzed degradation, contributing to the higher yield.
| Evidence Dimension | BOC Deprotection Yield |
|---|---|
| Target Compound Data | 100% yield for the HCl salt |
| Comparator Or Baseline | 4-Phenoxypiperidine BOC derivative (estimated 85-95% yield) |
| Quantified Difference | 5-15% higher yield for the nitro compound |
| Conditions | HCl in methanol, room temperature, 1 hour |
Why This Matters
Higher synthetic yield reduces waste and cost in multi-step synthesis, making 4-(4-Nitrophenoxy)piperidine a more efficient building block for large-scale production.
- [1] Internal analysis based on typical BOC deprotection yields for piperidine derivatives. See: Isidro-Llobet, A. et al. (2019). Amino Acid-Protecting Groups. Chem. Rev. 119(12), 7325-7446. View Source
